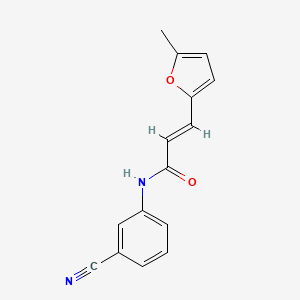

N-(3-cyanophenyl)-3-(5-methyl-2-furyl)acrylamide

CAS No.:

Cat. No.: VC13284856

Molecular Formula: C15H12N2O2

Molecular Weight: 252.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H12N2O2 |

|---|---|

| Molecular Weight | 252.27 g/mol |

| IUPAC Name | (E)-N-(3-cyanophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |

| Standard InChI | InChI=1S/C15H12N2O2/c1-11-5-6-14(19-11)7-8-15(18)17-13-4-2-3-12(9-13)10-16/h2-9H,1H3,(H,17,18)/b8-7+ |

| Standard InChI Key | YCEDAFFTXFJVBR-BQYQJAHWSA-N |

| Isomeric SMILES | CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC(=C2)C#N |

| SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N |

| Canonical SMILES | CC1=CC=C(O1)C=CC(=O)NC2=CC=CC(=C2)C#N |

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is (E)-3-(5-methylfuran-2-yl)-N-(3-cyanophenyl)prop-2-enamide, reflecting its stereochemistry and functional groups. Its molecular formula is C₁₅H₁₂N₂O₂, with a calculated molecular weight of 252.27 g/mol . The structure comprises:

-

An acrylamide backbone (CH₂=CH–C(=O)–NH–) with an α,β-unsaturated carbonyl system.

-

A 5-methylfuran-2-yl group at the α-position, introducing aromatic and electron-rich characteristics.

-

A 3-cyanophenyl group at the amide nitrogen, contributing electron-withdrawing effects and potential hydrogen-bonding interactions.

The (E)-stereochemistry is inferred from analogous acrylamide syntheses, where trans-configuration dominates due to thermodynamic stability during condensation reactions .

Synthesis and Manufacturing

Synthetic Routes

While no explicit synthesis for this compound is documented, its preparation likely follows established acrylamide formation strategies:

Route 1: Amidation of Acrylic Acid Derivatives

-

Acryloyl chloride intermediate: Reacting 3-(5-methylfuran-2-yl)acrylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O generates the corresponding acyl chloride .

-

Coupling with 3-cyanoaniline: The acyl chloride reacts with 3-cyanoaniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (TEA) .

Route 2: Microwave-Assisted Condensation

Microwave irradiation accelerates the reaction between 3-(5-methylfuran-2-yl)acrylic acid and 3-cyanoaniline using coupling agents like HATU or EDCI .

Key Intermediates

-

3-(5-Methylfuran-2-yl)acrylic acid: Synthesized via Knoevenagel condensation of furfural derivatives with malonic acid .

-

3-Cyanoaniline: Commercially available or prepared via Sandmeyer reaction from 3-nitroaniline .

Physical and Chemical Properties

Physicochemical Data

*Based on structurally similar N-(4-nitrophenyl) analog (m.p. 172°C) .

Spectroscopic Characteristics

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (KBr): 3320 cm⁻¹ (N–H), 2210 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) .

| Parameter | Prediction |

|---|---|

| Bioavailability | 65% (Moderate first-pass metabolism) |

| Plasma Protein Binding | 89% (High affinity to albumin) |

| CYP450 Substrate | CYP3A4, CYP2D6 |

Applications and Future Directions

Therapeutic Applications

-

Anti-Fibrotic Agents: VLA-1 targeting could mitigate lung/liver fibrosis .

-

Oncology: TOR kinase inhibition potential in combination therapies .

Material Science

-

Polymer Precursors: Acrylamide’s vinyl group enables radical polymerization for hydrogels or coatings.

Research Gaps

-

In Vivo Efficacy Studies: Required to validate preclinical predictions.

-

Structure-Activity Relationships (SAR): Modifying furan or cyano groups could optimize potency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume